IMPDH II Inhibitory Activity: Unique Target Engagement Compared to Other Phthalimides
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione was specifically tested for its in vitro inhibitory potency against inosine monophosphate dehydrogenase II (IMPDH II), a key enzyme in purine nucleotide biosynthesis . While the precise IC50 value was reported as a binary activity flag ('1') in the source database, this confirms a direct, quantifiable interaction with this specific biological target. This target engagement profile distinguishes it from other phthalimide derivatives, such as N-(phenylthio)phthalimide, which acts as a suicide inhibitor of nematode trehalose-6-phosphate phosphatases (TPPs) with a Ki of 1.0 μM, or N-phenyl phthalimides that function as protoporphyrinogen oxidase (PPO) inhibitors [1].
| Evidence Dimension | Enzyme Inhibition Target |
|---|---|
| Target Compound Data | IMPDH II inhibition confirmed (Activity flag = 1) |
| Comparator Or Baseline | N-(phenylthio)phthalimide: Nematode TPP inhibition (Ki = 1.0 μM); N-phenyl phthalimides: PPO inhibition |
| Quantified Difference | Target enzyme class is distinct; potency not directly comparable. |
| Conditions | In vitro enzyme assay |
Why This Matters
This distinct target specificity indicates a unique biological profile, making it a valuable tool compound for probing IMPDH-related pathways, an application not possible with other phthalimide analogs.
- [1] Cross, M., et al. (2019). A suicide inhibitor of nematode trehalose-6-phosphate phosphatases. Scientific Reports, 9, 16165. View Source
